2-Iodo-4-methylbenzoyl chloride

Description

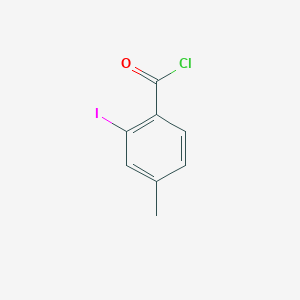

2-Iodo-4-methylbenzoyl chloride (C₈H₆ClIO) is a benzoyl chloride derivative substituted with an iodine atom at the ortho (2nd) position and a methyl group at the para (4th) position on the aromatic ring. This compound is widely utilized in organic synthesis, particularly in amidation and esterification reactions, due to its reactive acyl chloride functional group. For example, it has been employed in the high-yield synthesis of 2-Iodo-N-isopropyl-4-methylbenzamide (97% yield) under mild conditions with triethylamine and isopropylamine . Its molecular weight is 280.4 g/mol, and its IR spectrum reveals characteristic peaks at 3305 cm⁻¹ (N–H stretch) and 1637 cm⁻¹ (C=O stretch), consistent with its functional groups .

Properties

CAS No. |

52107-97-8 |

|---|---|

Molecular Formula |

C8H6ClIO |

Molecular Weight |

280.49 g/mol |

IUPAC Name |

2-iodo-4-methylbenzoyl chloride |

InChI |

InChI=1S/C8H6ClIO/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 |

InChI Key |

NRRJRFANJFTPKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylbenzoyl chloride typically involves the iodination of 4-methylbenzoyl chloride. One common method is the Sandmeyer reaction, where 4-methylbenzoyl chloride is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Reduction Reactions: The compound can be reduced to form 2-Iodo-4-methylbenzyl alcohol.

Oxidation Reactions: Oxidation can lead to the formation of 2-Iodo-4-methylbenzoic acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or sodium methoxide in polar solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Various substituted benzoyl chlorides.

Reduction: 2-Iodo-4-methylbenzyl alcohol.

Oxidation: 2-Iodo-4-methylbenzoic acid.

Scientific Research Applications

Chemistry: 2-Iodo-4-methylbenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is utilized in various synthetic applications to introduce the benzoyl group into target molecules.

Comparison with Similar Compounds

4-Iodobenzoyl Chloride

- Molecular Formula : C₇H₄ClIO

- Molecular Weight : 266.4 g/mol

- Substituents : Iodo group at the para position relative to the carbonyl chloride.

- Reactivity : The para-iodo substituent exerts a moderate electron-withdrawing inductive (-I) effect, enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the absence of additional substituents reduces steric hindrance, facilitating nucleophilic attack.

- Applications : Commonly used as an intermediate in pharmaceuticals and agrochemicals. Its para-substitution pattern is advantageous for synthesizing linear derivatives in coupling reactions .

2-Iodo-4-nitrobenzoyl Chloride

- Molecular Formula: C₇H₃ClINO₃

- Molecular Weight : 311.5 g/mol

- Substituents : Iodo (ortho) and nitro (para) groups.

- Reactivity: The nitro group is a strong electron-withdrawing group (-NO₂), significantly increasing the electrophilicity of the carbonyl carbon. This makes the compound highly reactive in acyl transfer reactions. However, steric hindrance from the ortho-iodo substituent may partially offset this effect.

- Applications : Preferred in high-energy materials and reactive acylating agents where rapid kinetics are critical. The nitro group also allows for subsequent reduction to amine derivatives .

2-Iodo-4-methylbenzoyl Chloride

- Molecular Formula : C₈H₆ClIO

- Molecular Weight : 280.4 g/mol

- Substituents : Iodo (ortho) and methyl (para) groups.

- Reactivity : The methyl group is an electron-donating group (+I), which slightly deactivates the carbonyl carbon, reducing reactivity compared to nitro-substituted analogs. However, the ortho-iodo group’s electron-withdrawing effect counterbalances this, resulting in moderate reactivity.

- Applications : Ideal for controlled amidation and esterification in pharmaceutical intermediates, as demonstrated by its 97% yield in forming N-isopropylamide derivatives .

Comparative Analysis Table

| Parameter | This compound | 4-Iodobenzoyl Chloride | 2-Iodo-4-nitrobenzoyl Chloride |

|---|---|---|---|

| Molecular Formula | C₈H₆ClIO | C₇H₄ClIO | C₇H₃ClINO₃ |

| Molecular Weight | 280.4 g/mol | 266.4 g/mol | 311.5 g/mol |

| Substituent Effects | EDG (methyl) + EWG (iodo) | EWG (iodo) | Strong EWG (nitro + iodo) |

| Reactivity | Moderate | High | Very High |

| Steric Hindrance | Moderate (ortho-iodo) | Low | High (ortho-iodo) |

| Typical Applications | Amidation, pharmaceuticals | Linear coupling reactions | High-energy materials |

Key Research Findings

Synthetic Utility : this compound demonstrates high efficiency in amidation reactions, achieving 97% yield under mild conditions . In contrast, 2-Iodo-4-nitrobenzoyl chloride’s superior reactivity is offset by challenges in handling due to its explosive nitro group .

Electronic Effects : The nitro group in 2-Iodo-4-nitrobenzoyl chloride lowers the LUMO energy of the carbonyl carbon, accelerating nucleophilic attack compared to methyl-substituted analogs .

Structural Insights : Crystallographic studies using programs like SHELXL () have validated the planar geometry of these compounds, confirming substituent positioning and bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.